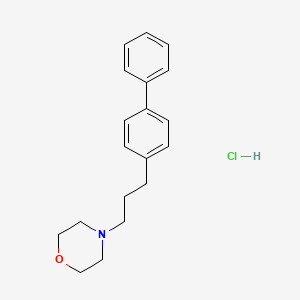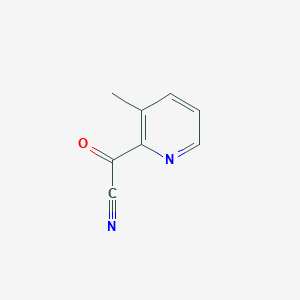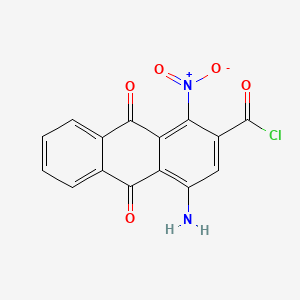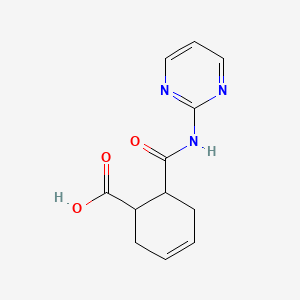
1-Propadienyl-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propadienyl-4-(propan-2-yl)benzene is a chemical compound with the molecular formula C12H14 It is an aromatic hydrocarbon that features a benzene ring substituted with a propadienyl group and an isopropyl group
Preparation Methods
The synthesis of 1-Propadienyl-4-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Propadienyl-4-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur with appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated aromatic compounds .
Scientific Research Applications
1-Propadienyl-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing, with studies exploring its interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Propadienyl-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that can undergo further transformations. The specific pathways and molecular targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
1-Propadienyl-4-(propan-2-yl)benzene can be compared with other similar compounds, such as:
p-Cymene (1-methyl-4-(propan-2-yl)benzene): Both compounds have similar structural features, but p-Cymene lacks the propadienyl group, making it less reactive in certain types of chemical reactions.
Phenylpropadiene (1,2-propadienylbenzene): This compound shares the propadienyl group but differs in the position of substitution on the benzene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the propadienyl and isopropyl groups, which confer distinct chemical properties and potential for diverse applications.
Properties
CAS No. |
200341-09-9 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-4-5-11-6-8-12(9-7-11)10(2)3/h5-10H,1H2,2-3H3 |
InChI Key |
IKQPSKOWNPPMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)











